molecular formula C9H7Br2FO B12860732 5-Bromo-2-fluoro-4-methylphenacyl bromide

5-Bromo-2-fluoro-4-methylphenacyl bromide

Katalognummer: B12860732
Molekulargewicht: 309.96 g/mol
InChI-Schlüssel: DYMDIESCJFMOBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-fluoro-4-methylphenacyl bromide: is an organic compound that belongs to the class of phenacyl bromides It is characterized by the presence of bromine, fluorine, and methyl groups attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-4-methylphenacyl bromide typically involves the bromination of 2-fluoro-4-methylacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the para position relative to the acetyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-2-fluoro-4-methylphenacyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Substituted phenacyl derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Bromo-2-fluoro-4-methylphenacyl bromide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is utilized in the synthesis of bioactive molecules that can be used to study enzyme inhibition and receptor binding.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-fluoro-4-methylphenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine and fluorine atoms on the phenyl ring influence the compound’s electronic properties, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during subsequent reactions.

Vergleich Mit ähnlichen Verbindungen

    5-Bromo-2-fluoro-4-methylaniline: Similar structure but with an amino group instead of the acetyl group.

    5-Bromo-2-chloro-4-methylphenacyl bromide: Similar structure but with a chlorine atom instead of fluorine.

    2-Fluoro-4-methylphenacyl bromide: Lacks the bromine atom on the phenyl ring.

Uniqueness: 5-Bromo-2-fluoro-4-methylphenacyl bromide is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of complex organic molecules with specific functionalities.

Eigenschaften

Molekularformel

C9H7Br2FO

Molekulargewicht

309.96 g/mol

IUPAC-Name

2-bromo-1-(5-bromo-2-fluoro-4-methylphenyl)ethanone

InChI

InChI=1S/C9H7Br2FO/c1-5-2-8(12)6(3-7(5)11)9(13)4-10/h2-3H,4H2,1H3

InChI-Schlüssel

DYMDIESCJFMOBK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1Br)C(=O)CBr)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.